molecular formula C31H37N5O3 B1670888 Doramapimod CAS No. 285983-48-4

Doramapimod

Cat. No. B1670888
M. Wt: 527.7 g/mol
InChI Key: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
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Description

Doramapimod, also known as BIRB 796, is a P38 MAP kinase inhibitor . It’s a small molecule that is currently in the investigational stage . It contains an aryl-pyrazole scaffold as a pharmacophore critical for binding .


Synthesis Analysis

Doramapimod and its analogues have been chemically synthesized for biophysical characterization . The aryl-pyrazole scaffold in Doramapimod is not planar and adopts an out-of-plane conformation, which is described by the torsion angle θ . The torsion angle θ values of the synthesized analogues were determined by crystal structural analysis .


Molecular Structure Analysis

The molecular structure of Doramapimod is characterized by an aryl-pyrazole scaffold, which is critical for its binding . This scaffold is not planar and adopts an out-of-plane conformation . The molecular formula of Doramapimod is C31H37N5O3 .


Chemical Reactions Analysis

Doramapimod is a potent inhibitor of the p38α mitogen-activated protein kinase . It has been shown to block TNFα release in LPS-stimulated THP-1 cells .


Physical And Chemical Properties Analysis

Doramapimod has a molecular weight of 527.66 and a molecular formula of C31H37N5O3 . It is a synthetic organic compound .

Scientific Research Applications

Anti-inflammatory Applications in Veterinary Medicine

Doramapimod has demonstrated potent anti-inflammatory effects in equine models, significantly reducing inflammatory responses in horses. In a study, doramapimod, when administered intravenously, led to a significant decrease in heart rates, rectal temperatures, and concentrations of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β) following lipopolysaccharide infusion, without adverse effects or clinicopathological changes. This suggests doramapimod's potential as an effective treatment for systemic inflammatory response syndrome in horses, pending further clinical trials to evaluate its efficacy in naturally occurring diseases (Bauquier et al., 2020).

Modulation of Immune Response

Another study highlighted doramapimod's capacity to inhibit the production of TNF-α and IL-1β in equine whole blood in response to bacterial cell wall toxins. This research shows doramapimod as a potent inhibitor of inflammatory responses to lipopolysaccharide (LPS), lipoteichoic acid (LTA), and peptidoglycan (PGN), underlining its broader potential for managing inflammation induced by various bacterial toxins (Bauquier et al., 2019).

Safety And Hazards

Doramapimod is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOAUNKQVWQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048957
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doramapimod

CAS RN

285983-48-4
Record name Doramapimod
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URL https://commonchemistry.cas.org/detail?cas_rn=285983-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doramapimod [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doramapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doramapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(-n2nc(C(C)(C)C)cc2NC(=O)Nc2ccc(OCCc3ccncc3)c3ccccc23)cc1
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Synthesis routes and methods II

Procedure details

The title compound was prepared as described in the final step of Example 1 from 1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea (0.022 g, 0.050 mmol), and p-tolylboronic acid (0.014 g, 0.1 mmol), using copper (II) acetate (0.014 g, 0.075 mmol), pyridine (0.01 mL, 0.1 mmol), molecular sieves (4 Å activated, 0.030 g) and methylene chloride (2 mL). The title compound was obtained as a yellow-white solid (0.013 g, 50%), mp 144-146° C.; 1H NMR (DMSO) δ 1.26(s, 9H), 2.36(s, 3H), 2.53(t, 4H) 2.82(t, 2H), 3.52(t, 4H), 4.23(t, 2H), 6.32(s, 1H), 6.94(d, 1H), 7.33(d, 1H), 7.42(d, 1H), 7.54(m, 3H), 7.90(d, 1H), 8.15(d, 1H), 8.18(d, 1H), 8.82(s, 1H), 8.96(s, 1H); MS (CI) 528(M++H).
Name
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea
Quantity
0.022 g
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0.01 mL
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0.014 g
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2 mL
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
649
Citations
SH Moon, SW Choi, SH Kim - Journal of pharmacological sciences, 2015 - Elsevier
… of p38 inhibitor doramapimod on the osteoclast differentiation. Doramapimod significantly … Importantly, doramapimod blocked the migration and fusion in pre-osteoclasts via the down-…
Number of citations: 16 www.sciencedirect.com
D Suplatov, K Kopylov, Y Sharapova… - Journal of Biomolecular …, 2019 - Taylor & Francis
… of Doramapimod with the human p38α MAPK. It was shown that Doramapimod can bind to … kinase in the DFG-out state; however, the Doramapimod’s binding is followed by the ligand-…
Number of citations: 17 www.tandfonline.com
SE Kurtz, E Traer, J Martinez, A Park, J Wagner… - Blood, 2015 - Elsevier
… Combinations of two kinase inhibitors that included the p38MAPK inhibitor, doramapimod, were … Among combinations on panel 2, doramapimod coupled with an apoptosis inducer (ABT-…
Number of citations: 1 www.sciencedirect.com
J Bauquier, E Tudor, S Bailey - Journal of Veterinary Internal …, 2020 - Wiley Online Library
… samples were taken before administration of doramapimod and LPS. A dose of 0.5 mL/kg body weight of the doramapimod solution (0.5 mg/kg doramapimod in 100 mg/kg cyclodextrin, …
Number of citations: 3 onlinelibrary.wiley.com
AH Nasiri, K Saxena, JW Bats, HR Nasiri… - …, 2016 - pubs.rsc.org
… doramapimod (1) with p38α kinase according to Regan and co-workers 6 (PDB code 1KV2). Constitution of fragment 2 and doramapimod … the chemical modification of doramapimod (1) …
Number of citations: 5 pubs.rsc.org
JR Bauquier, BS Tennent-Brown, E Tudor… - Veterinary immunology …, 2020 - Elsevier
… than the geometric mean IC 50 values obtained for doramapimod in the current study. Based on these results, doramapimod shows more promise as an anti-inflammatory drug in the …
Number of citations: 1 www.sciencedirect.com
D Suplatov, K Kopylov, Y Sharapova… - Moscow Conference on …, 2017 - elibrary.ru
… Doramapimod by the human p38αMAPK. Molecular docking has identified position of Doramapimod … compared to crystallographic complex of Doramapimod in p38αMAPK in the DFG- …
Number of citations: 0 elibrary.ru
SE Kurtz, CA Eide, NP Dubey, A Kaempf… - Blood, 2018 - Elsevier
… inhibitor doramapimod or combinations of doramapimod with … the lowest median IC 50 for doramapimod (1.71 uM), with 75 … Doramapimod was also tested in combination with inhibitors …
Number of citations: 1 www.sciencedirect.com
C Hölscher, J Gräb, A Hölscher, AL Müller… - Scientific Reports, 2020 - nature.com
… To evaluate the impact of p38 MAPK inhibition on the inflammatory immune response, lung infiltration and bacterial loads on an already established disease, we started doramapimod …
Number of citations: 11 www.nature.com
A Carey, S Garg, MM Cleary, M Loriaux, SL Winski… - Blood, 2015 - Elsevier
… of doramapimod (BIRB 796) in a cell growth assay. We compared the sensitivity profile of doramapimod … Focusing on AML, we compared the sensitivity profile of doramapimod with two …
Number of citations: 4 www.sciencedirect.com

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